molecular formula C12H24O4 B14403231 Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate CAS No. 87519-08-2

Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate

Cat. No.: B14403231
CAS No.: 87519-08-2
M. Wt: 232.32 g/mol
InChI Key: DDCSLOHSGBTXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate is an organic compound with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol . This compound is a derivative of butanoic acid and is characterized by the presence of ethoxyethoxy and ethyl groups attached to the butanoate backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst . The reaction is carried out under controlled temperature conditions, usually between 5°C and 10°C, to ensure the formation of the desired product. The mixture is then quenched with potassium carbonate, dried, and purified through distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically obtained through distillation and purification processes to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Its effects are mediated through interactions with cellular components, influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

CAS No.

87519-08-2

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

ethyl 3-(1-ethoxyethoxy)-2-ethylbutanoate

InChI

InChI=1S/C12H24O4/c1-6-11(12(13)15-8-3)9(4)16-10(5)14-7-2/h9-11H,6-8H2,1-5H3

InChI Key

DDCSLOHSGBTXRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)OC(C)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.